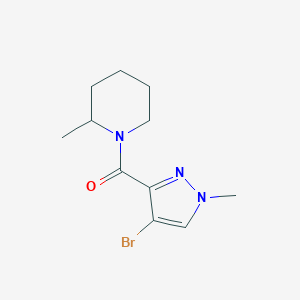
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a piperidine ring via a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE typically involves the following steps:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved through the bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile.
Coupling with 2-methylpiperidine: The brominated pyrazole is then reacted with 2-methylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of pyrazole-containing compounds with various biological targets, providing insights into their mechanisms of action.
Mecanismo De Acción
The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-4-bromopyrazole: A simpler analog that lacks the piperidine ring but shares the pyrazole core structure.
4-bromo-1H-pyrazole: Another related compound with a similar pyrazole ring but without the methyl group.
Uniqueness
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H16BrN3O |
|---|---|
Peso molecular |
286.17 g/mol |
Nombre IUPAC |
(4-bromo-1-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H16BrN3O/c1-8-5-3-4-6-15(8)11(16)10-9(12)7-14(2)13-10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
HFBFHJQBNOMVAR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=NN(C=C2Br)C |
SMILES canónico |
CC1CCCCN1C(=O)C2=NN(C=C2Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B333534.png)

![3-bromo-N,5-bis(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333539.png)
![5-(4-bromophenyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333540.png)
![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333545.png)






![Methyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B333555.png)
![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B333556.png)
![5-(4-bromophenyl)-N-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B333557.png)
